REACTION_CXSMILES
|
B(Br)(Br)Br.[Cl:5][C:6]1[CH:11]=[C:10]([I:12])[C:9]([O:13]C)=[CH:8][C:7]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[F:21]>ClCCl>[Cl:5][C:6]1[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[F:21])=[CH:8][C:9]([OH:13])=[C:10]([I:12])[CH:11]=1
|
Name
|
|
Quantity
|
251 mg
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
2-chloro-2′-fluoro-4-iodo-5-methoxybiphenyl
|
Quantity
|
671 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)I)OC)C1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water (10.0 mL)
|
Type
|
ADDITION
|
Details
|
before being diluted with dichloromethane (30 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water (3×5.0 mL), brine (5.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a purple oil
|
Type
|
CUSTOM
|
Details
|
Column chromatography purification on silica
|
Type
|
WASH
|
Details
|
eluting with 1:4 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1C1=C(C=CC=C1)F)O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 610 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |